molecular formula C18H16Cl2N2O2S2 B2933538 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-83-4

2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2933538
CAS No.: 896604-83-4
M. Wt: 427.36
InChI Key: QFQJJLQANCGQRM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16Cl2N2O2S2 and its molecular weight is 427.36. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2S2/c1-12-3-2-4-13(9-12)18-22-15(11-25-18)7-8-21-26(23,24)17-10-14(19)5-6-16(17)20/h2-6,9-11,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQJJLQANCGQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Sulfonamide group: Known for its antibacterial properties.
  • Thiazole ring: Contributes to the compound's biological activity.
  • Chlorine substituents: Potentially enhance the compound's reactivity and binding affinity.

Molecular Formula: C17H16Cl2N2O2S
Molecular Weight: 413.3 g/mol

The biological activity of 2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets in microbial cells and cancerous tissues. The thiazole moiety is known to interact with various enzymes and receptors, modulating their activity.

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, studies have shown:

  • Effectiveness against Gram-positive and Gram-negative bacteria: The compound demonstrates low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity.
  • Mechanism of action against bacterial topoisomerases: Similar compounds have been shown to inhibit bacterial topoisomerase IV without affecting human topoisomerases, suggesting a selective action that minimizes toxicity to human cells .
Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.9
Escherichia coli15.6
Pseudomonas aeruginosa31.2

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies: In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values suggest potent activity, comparable to established chemotherapeutics.
  • Mechanism of Action: The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest, likely due to interference with DNA replication processes .

Case Studies

  • Antibacterial Efficacy Study:
    A study assessed the antibacterial activity of a series of thiazole derivatives, including this compound. Results showed that it effectively inhibited the growth of multiple bacterial strains with promising MIC values, making it a candidate for further development as an antibacterial agent .
  • Anticancer Activity Assessment:
    In a comparative study involving several thiazole derivatives, this compound was found to exhibit significant cytotoxicity against cancer cell lines with an IC50 value lower than that of doxorubicin in some cases. Molecular dynamics simulations suggested that it interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .

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